Superior Suppression of Postprandial Plasma Glucose (PPG) Fluctuations with Miglitol
A pilot study using continuous glucose monitoring in patients with T2DM demonstrated that switching from acarbose or voglibose to miglitol for 3 months significantly suppressed glucose fluctuations, as measured by the mean amplitude of glycemic excursions (MAGE). Miglitol reduced MAGE to a greater extent compared to baseline values while on other AGIs [1]. This improvement in glycemic variability was achieved alongside fewer reported adverse effects [1].
| Evidence Dimension | Reduction in Mean Amplitude of Glycemic Excursions (MAGE) |
|---|---|
| Target Compound Data | Significant reduction from baseline (p<0.05) |
| Comparator Or Baseline | Baseline values during treatment with acarbose or voglibose |
| Quantified Difference | Greater reduction in MAGE with miglitol |
| Conditions | Single-arm, open-label, 3-month study in Japanese T2DM patients previously treated with acarbose or voglibose |
Why This Matters
For researchers developing interventions targeting glycemic variability, miglitol provides a quantifiably different and more potent effect on glucose fluctuation suppression than other AGIs, making it the preferred tool for this specific experimental endpoint.
- [1] Hiyoshi, T., et al. (2023). Switching α-Glucosidase Inhibitors to Miglitol Reduced Glucose Fluctuations and Circulating Cardiovascular Disease Risk Factors in Type 2 Diabetic Japanese Patients. Diabetes Therapy, 14(3), 571-586. View Source
